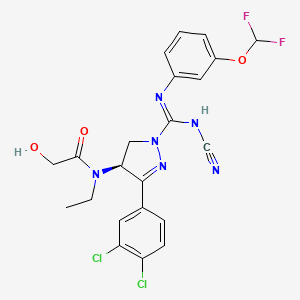

(R)-BAY-598

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJIRVZJJGFTK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-BAY-598: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of (S)-BAY-598, a potent and selective small-molecule inhibitor of the protein lysine methyltransferase SMYD2. The information is compiled from seminal peer-reviewed publications and is intended to serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction to (S)-BAY-598

(S)-BAY-598 is a chemical probe for the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes, including the regulation of gene transcription and signaling pathways.[1][2] SMYD2 has emerged as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, notably the tumor suppressor p53.[3][4][5] (S)-BAY-598, with its high potency and selectivity, serves as a critical tool for elucidating the biological functions of SMYD2 and for validating it as a drug target.[2][6]

Discovery of (S)-BAY-598

The discovery of (S)-BAY-598 was the result of a targeted effort to identify small-molecule inhibitors of SMYD2. The process began with a high-throughput screening (HTS) campaign of the Bayer compound library.[2]

Lead Identification and Optimization

The initial HTS led to the identification of an aminopyrazoline-based hit compound. Subsequent lead optimization focused on improving potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study involved systematic modifications of different parts of the lead molecule, including the pyrazoline core, the amide moiety, and the phenyl substituents.[2] This optimization process ultimately led to the identification of (S)-BAY-598, which demonstrated a superior profile in terms of in vitro potency, cellular activity, and metabolic stability.[2]

Chemical Synthesis of (S)-BAY-598

The chemical synthesis of (S)-BAY-598 is a multi-step process starting from commercially available materials. The following is a general overview of the synthetic route based on published literature.[2]

Synthesis of Pyrazoline Intermediates

The synthesis commences with the preparation of key pyrazoline intermediates. A representative scheme involves the reaction of a substituted chalcone with hydrazine to form the pyrazoline ring, followed by the introduction of a protected amine group at the 4-position and a cyano-guanidine moiety on the pyrazoline nitrogen.[2]

Final Assembly of (S)-BAY-598

The final steps involve the deprotection of the amine and subsequent acylation to introduce the N-ethyl-2-hydroxyacetamide side chain. The stereochemistry is controlled to yield the desired (S)-enantiomer, which is the more active form of the inhibitor.[2]

Detailed Synthetic Protocol:

While the general synthetic schemes are available in the primary literature, the detailed, step-by-step experimental procedures, including specific reagents, quantities, reaction conditions, and purification methods, are typically found in the supplementary information of the peer-reviewed publication by Eggert, E., et al. in the Journal of Medicinal Chemistry, 2016, volume 59, issue 10, pages 4578–4600. Researchers are encouraged to consult this source for the complete experimental details.

Biological Activity and Data Presentation

(S)-BAY-598 is a highly potent and selective inhibitor of SMYD2. Its biological activity has been characterized through a series of in vitro and cell-based assays.

In Vitro Potency and Selectivity

The inhibitory activity of (S)-BAY-598 against SMYD2 was determined using a Scintillation Proximity Assay (SPA). The compound exhibits a low nanomolar IC50 value for SMYD2 and demonstrates high selectivity over other histone methyltransferases and non-epigenetic targets.[2][6]

| Target | IC50 (nM) | Assay |

| SMYD2 | 27 | SPA |

| SMYD3 | >30,000 | SPA |

| SETD7 | >30,000 | SPA |

| G9a | >30,000 | SPA |

| SUV39H2 | >30,000 | SPA |

Table 1: In vitro inhibitory activity and selectivity of (S)-BAY-598.[2]

Cellular Activity

The cellular activity of (S)-BAY-598 was assessed by its ability to inhibit the methylation of SMYD2 substrates in cells, such as p53 at lysine 370 (K370) and AHNAK.[2]

| Assay | Cell Line | IC50 (µM) |

| p53 K370 Methylation | KYSE-150 | < 1 |

| AHNAK Methylation (ICW) | MDA-MB231 | ~0.06 |

Table 2: Cellular activity of (S)-BAY-598.[2]

Pharmacokinetic Properties

The pharmacokinetic (DMPK) properties of (S)-BAY-598 have been evaluated in rodents, demonstrating its suitability for in vivo studies.[2]

| Parameter | Species | Value |

| Blood Clearance (CLblood) | Rat | 1.6 L/h/kg |

| Bioavailability (po) | Rat | 24% |

| Aqueous Solubility | - | < 5 mg/L |

Table 3: Pharmacokinetic properties of (S)-BAY-598.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the descriptions in the primary literature.

Scintillation Proximity Assay (SPA) for SMYD2 Inhibition

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by SMYD2.

Protocol:

-

Recombinant His-tagged SMYD2 enzyme is incubated with a biotinylated p53-derived peptide substrate.

-

Tritiated S-adenosyl-L-methionine ([³H]-SAM) is added as the methyl donor.

-

The reaction is carried out in an appropriate buffer system at a controlled temperature.

-

The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads.

-

When a tritiated methyl group is transferred to the peptide, the proximity of the radioisotope to the scintillant in the bead results in light emission, which is measured by a scintillation counter.

-

Inhibitors are added at various concentrations to determine their IC50 values.[7][8]

In-Cell Western (ICW) Assay for p53 and AHNAK Methylation

This immunofluorescence-based assay quantifies the level of methylation of specific proteins within cells.

Protocol:

-

Cells (e.g., KYSE-150 or MDA-MB231) are seeded in 96-well plates and treated with varying concentrations of (S)-BAY-598.

-

After a set incubation period, the cells are fixed and permeabilized.

-

The cells are then incubated with a primary antibody specific for the methylated protein (e.g., anti-p53K370me1 or anti-methyl-AHNAK).

-

A fluorescently labeled secondary antibody is added to detect the primary antibody.

-

The fluorescence intensity in each well is measured using an imaging system, providing a quantitative measure of protein methylation.[2]

Mouse Xenograft Model for In Vivo Efficacy

This model is used to evaluate the antitumor activity of (S)-BAY-598 in a living organism.

Protocol:

-

Human cancer cells (e.g., KYSE-150) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

(S)-BAY-598 is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the study, tumors are excised and weighed, and further analysis (e.g., biomarker analysis) can be performed.[2][9]

Signaling Pathways and Visualizations

(S)-BAY-598 exerts its effects by inhibiting SMYD2, which plays a key role in the p53 signaling pathway.

SMYD2-p53 Signaling Pathway

SMYD2 methylates the tumor suppressor protein p53 at lysine 370 (K370).[5] This methylation event is generally considered to be repressive, leading to a decrease in p53's DNA-binding affinity and its ability to activate target genes involved in cell cycle arrest and apoptosis.[3][5] By inhibiting SMYD2, (S)-BAY-598 prevents the methylation of p53, thereby restoring its tumor-suppressive functions.[10]

Caption: SMYD2-p53 signaling pathway and the inhibitory action of (S)-BAY-598.

Experimental Workflow for (S)-BAY-598 Discovery

The discovery of (S)-BAY-598 followed a typical drug discovery workflow, from initial screening to in vivo validation.

Caption: The discovery workflow of the SMYD2 inhibitor (S)-BAY-598.

Conclusion

(S)-BAY-598 is a valuable chemical probe for studying the biology of SMYD2. Its discovery and characterization have provided significant insights into the role of this methyltransferase in cellular processes and disease, particularly in the context of cancer. This technical guide serves as a centralized resource for researchers, providing key data and methodologies to facilitate further investigation into SMYD2 and the development of novel therapeutics targeting this enzyme.

References

- 1. SMYD2 suppresses p53 activity to promote glucose metabolism in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of SMYD2 contributes to malignant outcome in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BAY-598 | Structural Genomics Consortium [thesgc.org]

- 7. researchgate.net [researchgate.net]

- 8. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(S)-BAY-598: A Comprehensive Technical Guide for Researchers

(S)-BAY-598 is a potent, selective, and cell-active small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase implicated in various cancers. This technical guide provides an in-depth overview of the biochemical and physical characteristics of (S)-BAY-598, detailed experimental protocols for its characterization, and a summary of its effects on relevant signaling pathways.

Core Biochemical and Physical Characteristics

(S)-BAY-598, also known as (S)-4, is an aminopyrazoline-based compound that has emerged as a valuable chemical probe for studying the biological functions of SMYD2.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (S,E)-N-(1-(N'-cyano-N-(3-(difluoromethoxy)phenyl)carbamimidoyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl)-N-ethyl-2-hydroxyacetamide | [3] |

| CAS Number | 1906919-67-2 | [3] |

| Molecular Formula | C22H20Cl2F2N6O3 | [2] |

| Molecular Weight | 525.34 g/mol | [2] |

| Solubility | Soluble in DMSO and Ethanol | [3] |

Biochemical Activity

(S)-BAY-598 is a highly potent inhibitor of SMYD2 methyltransferase activity. It exhibits a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive mode of inhibition, indicating that it preferentially binds to the SMYD2-SAM complex.[2]

| Parameter | Value | Assay | Reference |

| IC50 (SMYD2, in vitro) | 27 ± 7 nM | Scintillation Proximity Assay (SPA) | [2] |

| IC50 (Cellular p53 Methylation) | 58 nM | Overexpression in HEK293T cells | [2] |

| IC50 (Cellular AHNAK Methylation) | ~60 nM | In-Cell Western (ICW) Assay | [2] |

| Selectivity | >100-fold over 32 other methyltransferases | Various | [4] |

Pharmacokinetic Properties

Initial pharmacokinetic studies in rats have been conducted, revealing moderate blood clearance and low oral bioavailability.

| Parameter | Value | Species | Administration | Reference |

| Blood Clearance | 1.6 L/h/kg | Rat | 0.4 mg/kg IV | [5] |

| Bioavailability | 24% | Rat | 0.8 mg/kg PO | [5] |

Key Signaling Pathway: SMYD2-p53 Axis

SMYD2 is known to methylate the tumor suppressor protein p53 at lysine 370 (K370).[2][6] This methylation event represses the transcriptional activity of p53, leading to a reduction in the expression of its target genes, which are involved in cell cycle arrest and apoptosis.[2][7][8] By inhibiting SMYD2, (S)-BAY-598 prevents the methylation of p53, thereby restoring its tumor-suppressive functions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize (S)-BAY-598.

Scintillation Proximity Assay (SPA) for SMYD2 Inhibition

This assay quantifies the in vitro inhibitory potency of (S)-BAY-598 on SMYD2's methyltransferase activity.

Materials:

-

Recombinant His-tagged SMYD2

-

Biotinylated p53-derived peptide substrate

-

Tritiated S-adenosyl-L-methionine ([³H]-SAM)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF)

-

(S)-BAY-598 at various concentrations

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare a reaction mixture containing recombinant SMYD2, the biotinylated p53 peptide substrate, and [³H]-SAM in the assay buffer.

-

Add varying concentrations of (S)-BAY-598 or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).

-

Add streptavidin-coated SPA beads to each well to capture the biotinylated peptides.

-

Incubate to allow for bead-peptide binding.

-

Measure the scintillation signal using a suitable microplate reader. The signal is proportional to the amount of [³H]-methyl groups transferred to the peptide.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Western (ICW) Assay for Cellular Methylation

This immunofluorescence-based assay is used to determine the cellular potency of (S)-BAY-598 in inhibiting the methylation of SMYD2 substrates like AHNAK and p53.

Materials:

-

Cells overexpressing SMYD2 (e.g., MDA-MB-231) or with endogenous expression (e.g., KYSE-150)

-

96-well plates

-

(S)-BAY-598 at various concentrations

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies (e.g., anti-p53K370me1, anti-total p53, anti-methyl-AHNAK, anti-total AHNAK)

-

Fluorescently labeled secondary antibodies (e.g., IRDye secondary antibodies)

-

DNA stain for normalization (e.g., DRAQ5)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of (S)-BAY-598 for a specified duration (e.g., 72 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific binding sites with blocking buffer.

-

Incubate with primary antibodies targeting the methylated substrate and the total substrate protein.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with appropriate fluorescently labeled secondary antibodies and a DNA stain for normalization.

-

Wash the cells to remove unbound secondary antibodies.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for the methylated and total protein, and normalize to the DNA stain.

-

Calculate the cellular IC50 value.

In Vivo Xenograft Model

This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of (S)-BAY-598.

Model:

-

Cell Line: KYSE-150 (esophageal squamous cell carcinoma), known to overexpress SMYD2.[2]

-

Animal Model: Immunocompromised mice (e.g., nude mice).

Procedure:

-

Subcutaneously implant KYSE-150 cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer (S)-BAY-598 orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg) daily for a specified period. The control group receives the vehicle.

-

For combination studies, a chemotherapeutic agent like doxorubicin can be administered intravenously (i.v.).

-

Monitor tumor growth by caliper measurements at regular intervals.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be collected for further analysis (e.g., Western blot for methylation status of SMYD2 substrates).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BAY-598: A Technical Guide to its Use as an Inactive Control for SMYD2 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in various cellular processes and diseases, most notably cancer.[1][2] It catalyzes the monomethylation of several key proteins, thereby modulating their function.[3] The development of potent and selective inhibitors is crucial for elucidating the biological roles of SMYD2 and for its validation as a therapeutic target. (S)-BAY-598 has emerged as a highly potent and selective inhibitor of SMYD2.[1][4] To rigorously validate the on-target effects of (S)-BAY-598, a structurally similar but biologically inactive control compound is essential. Its enantiomer, (R)-BAY-598, serves this critical role, exhibiting significantly attenuated activity against SMYD2.[1][5] This document provides a comprehensive technical guide on the use of this compound as an inactive control in SMYD2-focused research, complete with quantitative data, detailed experimental protocols, and visual workflows.

Data Presentation

The following tables summarize the quantitative data comparing the activity of the active (S)-BAY-598 and the inactive this compound enantiomers against SMYD2, as well as the selectivity of the active compound.

Table 1: In Vitro and Cellular Potency of BAY-598 Enantiomers against SMYD2

| Compound | Biochemical IC50 (nM) | Cellular IC50 for p53 Methylation (nM) |

| (S)-BAY-598 | 27[1][4][6][7][8] | 58[2][4][9] |

| This compound | 1700[1][5] | Not reported, expected to be significantly higher |

Table 2: Selectivity Profile of (S)-BAY-598 against other Methyltransferases

| Methyltransferase | IC50 (µM) | Fold Selectivity vs. SMYD2 |

| SMYD3 | >1[1] | >37 |

| SUV420H1 | >100[4][8] | >3700 |

| SUV420H2 | >100[4][8] | >3700 |

| Panel of 32 other methyltransferases | Largely inactive[1][4] | High |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the robust use of this compound as a negative control.

In Vitro SMYD2 Inhibition Assay: Scintillation Proximity Assay (SPA)

This assay quantitatively measures the enzymatic activity of SMYD2 and the inhibitory potential of test compounds.[1][10][11]

Materials:

-

Recombinant full-length human SMYD2 enzyme

-

Biotinylated p53 peptide substrate (e.g., Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Streptavidin-coated SPA beads[12]

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Tween-20

-

Stop solution: 5 mM S-adenosyl-L-homocysteine (SAH) in assay buffer

-

Test compounds: (S)-BAY-598 and this compound dissolved in DMSO

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of (S)-BAY-598 and this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO.

-

Add 10 µL of SMYD2 enzyme solution (final concentration ~1 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the methylation reaction by adding 10 µL of a substrate mix containing the biotinylated p53 peptide (final concentration ~300 nM) and [³H]-SAM (final concentration ~300 nM).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the stop solution containing streptavidin-coated SPA beads (final concentration ~0.5 mg/mL).

-

Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Centrifuge the plates at a low speed to pellet the beads.

-

Measure the radioactivity in a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular SMYD2 Target Engagement Assay: Western Blot for p53-K370 Monomethylation

This assay assesses the ability of the compounds to inhibit SMYD2-mediated methylation of its substrate p53 within a cellular context.[1][2][13]

Materials:

-

Plasmids for transient overexpression of FLAG-tagged SMYD2 and FLAG-tagged p53 (optional, for signal enhancement in some cell lines)[1][2]

-

Cell culture medium and reagents

-

Transfection reagent (if applicable)

-

(S)-BAY-598 and this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p53K370me1[13]

-

Mouse or rabbit anti-total p53

-

Mouse anti-FLAG (if using tagged proteins)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

If using an overexpression system, transfect the cells with FLAG-SMYD2 and FLAG-p53 plasmids according to the manufacturer's protocol.[1][2] Allow 24-48 hours for protein expression.

-

Treat the cells with increasing concentrations of (S)-BAY-598 and this compound for 24-48 hours. Include a DMSO vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p53K370me1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading and to normalize the p53K370me1 signal.

-

Quantify the band intensities to determine the concentration-dependent inhibition of p53 methylation.

Mandatory Visualizations

SMYD2 Signaling Pathway

The following diagram illustrates the central role of SMYD2 in methylating various histone and non-histone substrates, thereby influencing a range of cellular processes.

Caption: Overview of the SMYD2 signaling pathway.

Experimental Workflow for SMYD2 Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing SMYD2 inhibitors, incorporating this compound as a negative control.

Caption: Workflow for SMYD2 inhibitor characterization.

References

- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (S)-BAY-598 - Labchem Catalog [labchem.com.my]

- 7. medkoo.com [medkoo.com]

- 8. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of (S)-BAY-598 on SMYD2

An In-Depth Technical Guide on the Mechanism of Action of (S)-BAY-598 on SMYD2

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase responsible for the monomethylation of lysine residues on both histone and non-histone proteins.[1][2][3][4] Overexpression of SMYD2 has been linked to the progression of various cancers, including esophageal squamous carcinoma, bladder carcinoma, and gastric cancer, often correlating with lower survival rates.[1][2][5] This has established SMYD2 as a promising therapeutic target in oncology.[1][6] SMYD2's role extends beyond histone methylation, impacting numerous cellular pathways through the methylation of non-histone proteins like the tumor suppressor p53, retinoblastoma protein (Rb), and the chaperone HSP90.[1][2][5][7]

(S)-BAY-598 is a potent, selective, and cell-active aminopyrazoline-based small-molecule inhibitor of SMYD2.[2][4] It was developed as a chemical probe to facilitate the validation of SMYD2 as a drug target and to explore its complex biology.[1][3][4][8] This document provides a detailed overview of the mechanism of action of (S)-BAY-598, its binding characteristics, and its effects on cellular processes, intended for researchers and professionals in drug development.

Mechanism of Action: Binding Mode and Inhibition Kinetics

(S)-BAY-598 acts as a substrate-competitive inhibitor of SMYD2.[1][3][8] Its mechanism is characterized by a distinct binding mode compared to other known SMYD2 inhibitors like AZ505 and LLY-507.[1][2]

Binding Mode: Crystallographic studies of (S)-BAY-598 in complex with SMYD2 (PDB ID: 5ARG) reveal that the inhibitor binds to the substrate-binding site.[2][3] It occupies the lysine-binding channel and an adjacent hydrophobic pocket (pocket-1). A key feature of its binding is the utilization of a dichlorophenyl moiety, which addresses the methyl-lysine binding pocket—a novel interaction motif for SMYD2 inhibitors.[1][2] Furthermore, (S)-BAY-598 uniquely engages a second pocket (pocket-2) through hydrogen-bond interactions involving its hydroxyacetyl moiety.[1] This multi-pocket engagement contributes to its high potency and distinct structural interaction compared to other inhibitors that primarily occupy the lysine channel and pocket-1.[1]

Inhibition Kinetics: Kinetic analyses have demonstrated that (S)-BAY-598 is a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor.[1] This indicates that (S)-BAY-598 directly competes with the peptide substrate for binding to the enzyme's active site but does not compete with the methyl-donor cofactor, SAM.[1] The inhibitor preferentially binds to the SMYD2-SAM complex.[1]

Quantitative Data

The inhibitory potency and selectivity of (S)-BAY-598 have been quantified through various biochemical and cellular assays.

| Parameter | Value | Assay Type | Notes |

| SMYD2 IC50 | <15 nM | Biochemical Assay | High potency against SMYD2 enzyme activity |

| Selectivity vs. PAR1 | >50-fold | Functional Assay | Shows significant selectivity for SMYD2 |

| Aqueous Solubility | - | - | Data not specified in provided results |

| Rat Hepatocytes | - | Metabolic Stability | Data not specified in provided results |

Table 1: Biochemical and Physicochemical Properties of (S)-BAY-598.[1][2]

| Cellular Model | Target Measured | Effect of (S)-BAY-598 | Assay Type |

| KYSE-150 Cells | p53 (K370) Methylation | Significant reduction in methylation | Western Blot |

| HT-29 Cells | TMPRSS2 Expression | Downregulation of TMPRSS2 protein levels | Western Blot |

| Calu-3 Cells | TMPRSS2 Expression | Downregulation of TMPRSS2 protein levels | Western Blot |

| HT-29 Xenograft | Tumor Growth | Significant inhibition of tumor growth | In Vivo Model |

Table 2: Cellular Activity of (S)-BAY-598.[2][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are protocols for key experiments used to characterize (S)-BAY-598.

Biochemical SMYD2 Inhibition Assay (Generic AlphaScreen)

-

Principle: This assay measures the methylation of a biotinylated p53-derived peptide by SMYD2. The product is detected using a europium-labeled anti-monomethyl lysine antibody and streptavidin-coated donor beads, which generate a luminescent signal upon proximity.

-

Materials: Recombinant human SMYD2, S-adenosylmethionine (SAM), biotinylated p53 peptide substrate, AlphaScreen donor and acceptor beads, anti-monomethyl lysine antibody.

-

Procedure:

-

Prepare a reaction mixture containing SMYD2 enzyme, SAM, and the biotinylated p53 peptide in an appropriate assay buffer.

-

Add varying concentrations of (S)-BAY-598 or DMSO (vehicle control) to the reaction wells.

-

Incubate the mixture to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the detection mixture containing the europium-labeled antibody and streptavidin-coated donor beads.

-

Incubate in the dark to allow for bead-antibody-peptide complex formation.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by plotting the inhibition of the signal against the logarithm of the inhibitor concentration.

-

Cellular p53 Methylation Assay (In-Cell Western)

-

Principle: This quantitative immunofluorescence method measures the levels of methylated p53 within fixed cells.

-

Materials: KYSE-150 esophageal cancer cells, (S)-BAY-598, primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1), primary antibody for total p53 or a loading control (e.g., tubulin), corresponding secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Procedure:

-

Seed KYSE-150 cells in 96-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of (S)-BAY-598 for a specified duration (e.g., 5 days).[2]

-

Fix the cells with formaldehyde, followed by permeabilization with a detergent-based buffer.

-

Block non-specific antibody binding.

-

Incubate the cells with the primary antibody cocktail (anti-p53K370me1 and a normalization antibody).

-

Wash the cells and incubate with the corresponding fluorescently-labeled secondary antibodies.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both channels. The signal for methylated p53 is normalized to the signal for the loading control.

-

Co-crystallization of SMYD2 with (S)-BAY-598

-

Principle: To determine the three-dimensional structure of the inhibitor bound to its target, X-ray crystallography is employed.

-

Procedure:

-

Crystals of SMYD2 bound to the cofactor SAM are grown using vapor diffusion methods.

-

The grown crystals are then soaked in a solution containing (S)-BAY-598, allowing the inhibitor to diffuse into the crystal lattice and bind to the enzyme.[2]

-

The soaked crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The structure is solved using molecular replacement, and the resulting electron density map is used to build and refine the model of the SMYD2-(S)-BAY-598 complex.[2] The coordinates are deposited in the Protein Data Bank (PDB ID: 5ARG).[3]

-

Visualizations

Diagrams created using the DOT language to illustrate key concepts.

Caption: Binding of (S)-BAY-598 within the SMYD2 active site pockets.

Caption: Experimental workflow for measuring cellular p53 methylation.

Caption: Signaling pathway showing SMYD2-mediated p53 methylation and its inhibition.

Cellular and In Vivo Effects

(S)-BAY-598 has been instrumental in elucidating the cellular functions of SMYD2.

-

Inhibition of p53 Methylation: One of the best-characterized functions of SMYD2 is the methylation of the tumor suppressor p53 at lysine 370 (K370), which is thought to repress its transcriptional activity.[1][2] Treatment of KYSE-150 esophageal cancer cells, which have amplified SMYD2, with (S)-BAY-598 leads to a significant, dose-dependent reduction in p53 K370 methylation.[2] This confirms that p53 is a key cellular target of SMYD2 and that (S)-BAY-598 effectively engages and inhibits the enzyme in a cellular context.[2]

-

Identification of Novel Substrates: The high potency and selectivity of (S)-BAY-598 make it an excellent tool for identifying new SMYD2 substrates. For instance, it was used to validate AHNAK as a novel cellular substrate of SMYD2.[2]

-

Anticancer Activity: While (S)-BAY-598 has shown limited direct antiproliferative effects as a single agent in a broad panel of cancer cell lines, it has demonstrated significant potential in combination therapies and specific contexts.[2][11] In a xenograft model using HT-29 colon cancer cells, daily administration of (S)-BAY-598 significantly inhibited tumor growth and reduced final tumor weight.[10] This was associated with an increase in cleaved caspase-3, indicating an induction of apoptosis.[10] Furthermore, other studies suggest that SMYD2 inhibition can enhance the efficacy of chemotherapeutic agents like doxorubicin.[1][11]

-

Modulation of TMPRSS2: Recent studies have shown that pharmacological inhibition of SMYD2 by (S)-BAY-598 downregulates the expression of Transmembrane Protease, Serine 2 (TMPRSS2) in lung and intestinal epithelial cells.[9] As TMPRSS2 is a host cell factor required for the entry of SARS-CoV-2, this finding highlights a potential antiviral application for SMYD2 inhibitors.[9]

Conclusion

(S)-BAY-598 is a highly potent and selective substrate-competitive inhibitor of the protein lysine methyltransferase SMYD2. Its unique binding mode, which engages multiple pockets within the enzyme's active site, differentiates it from other inhibitors and underlies its efficacy.[1][2] Through its use as a chemical probe, (S)-BAY-598 has confirmed the cellular methylation of p53 by SMYD2, aided in the discovery of new substrates, and demonstrated anti-tumor activity in preclinical models.[2][10] This in-depth understanding of its mechanism of action provides a solid foundation for the continued exploration of SMYD2 biology and the development of novel therapeutic strategies targeting this enzyme.

References

- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein Lysine Methyltransferase SMYD2: A Promising Small Molecule Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Selectivity Profile of (S)-BAY-598: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY-598 has emerged as a highly potent and selective chemical probe for studying the biological functions of the protein lysine methyltransferase SMYD2.[1] Its remarkable selectivity is crucial for elucidating the specific roles of SMYD2 in various cellular processes, including cancer biology, without the confounding effects of off-target inhibition. This technical guide provides an in-depth overview of the selectivity profile of (S)-BAY-598 against other methyltransferases, complete with available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Selectivity Data

(S)-BAY-598 exhibits exceptional selectivity for SMYD2 over a broad panel of other methyltransferases. The compound was profiled against a panel of 32 methyltransferases, where it displayed a greater than 100-fold selectivity for SMYD2.[1][2]

Biochemical Potency against SMYD2

| Compound | Target | Assay Format | IC50 (nM) |

| (S)-BAY-598 | SMYD2 | Scintillation Proximity Assay (SPA) | 26 ± 7 |

Table 1: Biochemical potency of (S)-BAY-598 against its primary target, SMYD2.[1][2]

Selectivity against Other Methyltransferases

While the complete list of IC50 values for the entire panel of 32 methyltransferases is not publicly detailed in the primary literature, the key finding is the pronounced selectivity for SMYD2. The only other methyltransferase showing any significant, albeit weak, inhibition was SMYD3.

| Compound | Target | IC50 (µM) | Selectivity Fold (approx.) |

| (S)-BAY-598 | SMYD3 | > 1 | > 38 |

Table 2: Inhibitory activity of (S)-BAY-598 against the closely related methyltransferase SMYD3.[1][2] For the remaining 31 methyltransferases in the screening panel, the IC50 values were significantly higher, indicating a selectivity of over 100-fold.

Selectivity against Other Kinases and Targets

To further assess its specificity, (S)-BAY-598 was also profiled against a panel of kinases and other common off-targets. While it did show some activity against PAR1 (Protease-Activated Receptor 1), the selectivity for SMYD2 remains significant.

| Compound | Target | IC50 (µM) | Selectivity Fold for SMYD2 (approx.) |

| (S)-BAY-598 | PAR1 | > 1.7 | > 50 |

Table 3: Off-target activity of (S)-BAY-598 against PAR1.

Mechanism of Action

(S)-BAY-598 acts as a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor of SMYD2.[1][2] This indicates that the inhibitor binds to the substrate-binding site of the enzyme, competing with the peptide substrate, and that its binding is enhanced by the presence of the cofactor SAM.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to determine the selectivity profile of (S)-BAY-598.

Biochemical Inhibition Assay: Scintillation Proximity Assay (SPA)

This assay is a homogeneous and high-throughput method used to measure the enzymatic activity of methyltransferases.

Principle: A biotinylated peptide substrate is used. When the enzyme, SMYD2, transfers a tritium-labeled methyl group from [3H]-SAM to the peptide, the radiolabeled peptide is captured by streptavidin-coated SPA beads. The proximity of the tritium to the scintillant in the beads results in the emission of light, which is detected. Inhibitors of the enzyme will reduce the amount of methylated peptide, leading to a decrease in the light signal.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the SMYD2 enzyme, the biotinylated p53 peptide substrate, and the test compound ((S)-BAY-598) at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of [3H]-S-adenosylmethionine (SAM).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.

-

Quenching and Bead Addition: The reaction is stopped, and streptavidin-coated SPA beads are added to the mixture.

-

Signal Detection: After an incubation period to allow for the binding of the biotinylated peptide to the beads, the plates are read on a scintillation counter to measure the light output.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular p53 Methylation Assay: Western Blotting

This assay is used to assess the ability of (S)-BAY-598 to inhibit the methylation of the SMYD2 substrate p53 within a cellular context.

Principle: Cells are treated with the inhibitor, and the level of methylation at a specific lysine residue (K370) on p53 is measured using a methylation-specific antibody.

Protocol Outline:

-

Cell Culture and Treatment: A suitable cell line (e.g., U2OS or HEK293) is cultured and treated with varying concentrations of (S)-BAY-598 for a defined period (e.g., 24-48 hours).

-

Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for mono-methylated p53 at lysine 370 (p53K370me1).

-

A loading control antibody (e.g., total p53 or GAPDH) is also used to ensure equal protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the p53K370me1 band is quantified and normalized to the loading control to determine the dose-dependent inhibition of p53 methylation by (S)-BAY-598.

Visualizations

SMYD2-p53 Signaling Pathway

The following diagram illustrates the role of SMYD2 in the p53 signaling pathway and the mechanism of its inhibition by (S)-BAY-598.

Caption: SMYD2-mediated methylation of p53 at K370 and its inhibition by (S)-BAY-598.

Experimental Workflow for (S)-BAY-598 Selectivity Profiling

This diagram outlines the general workflow used to identify and characterize selective SMYD2 inhibitors like (S)-BAY-598.

Caption: Workflow for the discovery and characterization of a selective SMYD2 inhibitor.

Conclusion

(S)-BAY-598 is a highly potent and selective inhibitor of SMYD2, demonstrating over 100-fold selectivity against a large panel of other methyltransferases. Its well-characterized mechanism of action and cellular activity make it an invaluable tool for probing the biological functions of SMYD2. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery. The high degree of selectivity underscores the utility of (S)-BAY-598 in specifically interrogating SMYD2-mediated pathways, thereby advancing our understanding of its role in health and disease.

References

Unraveling the Molecular Embrace: A Technical Guide to the Structural Basis of (S)-BAY-598 Inhibition of SMYD2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of the potent and selective inhibition of SET and MYND domain-containing protein 2 (SMYD2) by (S)-BAY-598. SMYD2, a protein lysine methyltransferase, has emerged as a significant target in oncology and inflammatory diseases due to its role in methylating both histone and non-histone proteins, thereby modulating various cellular signaling pathways.[1][2][3] The development of specific inhibitors like (S)-BAY-598 is crucial for both therapeutic intervention and for elucidating the complex biology of SMYD2.[2][4] This document provides a comprehensive overview of the binding mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.

Quantitative Analysis of (S)-BAY-598 Inhibition

The potency and selectivity of (S)-BAY-598 as a SMYD2 inhibitor have been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity.

| Parameter | Value | Assay Type | Reference |

| Biochemical IC50 | 27 nM | Scintillation Proximity Assay | [5][6][7] |

| Cellular IC50 | 58 nM | p53 Methylation Assay (HEK293T cells) | [4][5] |

| Selectivity | >100-fold vs. 32 other methyltransferases | Biochemical Assays | [5][7] |

| PDB ID | 5ARG | X-ray Crystallography | [6] |

(S)-BAY-598 demonstrates potent inhibition of SMYD2 in both biochemical and cellular contexts, with a high degree of selectivity over other methyltransferases.

The Structural Basis of High-Affinity Binding

The co-crystal structure of SMYD2 in complex with (S)-BAY-598 (PDB ID: 5ARG) reveals a distinct binding mode that rationalizes its high potency and selectivity.[4][6] Unlike other inhibitors that occupy the substrate peptide binding groove, (S)-BAY-598 utilizes a unique dichlorophenyl moiety to anchor itself within the methyl-lysine binding pocket of SMYD2.[4][8]

The inhibitor binds in a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive manner, indicating that it preferentially interacts with the SMYD2-SAM complex.[2][7] This specific interaction profile is a key determinant of its inhibitory mechanism.

Experimental Protocols

To facilitate the replication and further investigation of SMYD2 inhibition, this section provides detailed methodologies for key experiments.

Recombinant SMYD2 Expression and Purification

A robust protocol for obtaining highly pure and active SMYD2 is essential for in vitro studies.

-

Gene Expression: The human SMYD2 gene is cloned into an expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag, GST-tag).

-

Protein Production: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.

-

Elution: SMYD2 is eluted from the column using a high concentration of imidazole or by tag cleavage with a specific protease.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding highly pure SMYD2.

In Vitro SMYD2 Inhibition Assay (Scintillation Proximity Assay)

This assay is a common method for determining the biochemical potency of SMYD2 inhibitors.

-

Reaction Mixture: A reaction mixture is prepared containing purified SMYD2, a biotinylated p53 peptide substrate, and varying concentrations of the test inhibitor (e.g., (S)-BAY-598).

-

Initiation of Reaction: The methylation reaction is initiated by the addition of [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine). The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

Quenching: The reaction is stopped by the addition of a quenching solution (e.g., containing unlabeled SAM).

-

Detection: Streptavidin-coated SPA beads are added to the mixture. The biotinylated peptide binds to the beads, bringing the incorporated [3H]-methyl group in close proximity to the scintillant in the beads, which results in light emission.

-

Measurement: The emitted light is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular p53 Methylation Assay

This assay assesses the ability of an inhibitor to block SMYD2 activity within a cellular context.

-

Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured under standard conditions. Cells are transiently co-transfected with expression vectors for FLAG-tagged SMYD2 and FLAG-tagged p53.[4]

-

Inhibitor Treatment: After transfection, the cells are treated with varying concentrations of the SMYD2 inhibitor (e.g., (S)-BAY-598) for a defined period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with specific antibodies to detect methylated p53 (at lysine 370) and total p53.[2][4] An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Analysis: The band intensities are quantified, and the ratio of methylated p53 to total p53 is calculated. The cellular IC50 is determined by plotting the percentage of inhibition of p53 methylation against the inhibitor concentration.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions.[9][10][11]

-

Sample Preparation: Purified SMYD2 is placed in the sample cell of the calorimeter, and the inhibitor ((S)-BAY-598) is loaded into the titration syringe. Both are in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the inhibitor are made into the SMYD2 solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SMYD2 and the logical workflow for characterizing its inhibition by (S)-BAY-598.

Caption: SMYD2-mediated methylation of non-histone proteins and its downstream effects.

Caption: Experimental workflow for the discovery and characterization of (S)-BAY-598.

Caption: Logical relationship of (S)-BAY-598 inhibition of SMYD2.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BAY 598 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 6. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]

- 7. apexbt.com [apexbt.com]

- 8. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SMYD2 in Cancer Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that has emerged as a critical player in oncogenesis. Overexpressed in a wide array of malignancies, including but not limited to gastric, bladder, ovarian, and colorectal cancers, SMYD2 contributes to cancer progression through the methylation of both histone and non-histone proteins.[1][2][3] This activity modulates key cancer signaling pathways, promoting cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the role of SMYD2 in cancer, focusing on its enzymatic activity, its impact on critical signaling cascades, and its potential as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this area.

SMYD2: Structure, Function, and Enzymatic Activity

SMYD2 is a member of the SMYD family of protein lysine methyltransferases, characterized by a catalytic SET domain that is split by a MYND domain, which is involved in protein-protein interactions.[1] SMYD2 primarily acts as a monomethyltransferase, utilizing S-adenosylmethionine (SAM) as a methyl donor.[4] Its substrates include histone H3 at lysine 36 (H3K36) and a growing list of non-histone proteins that are central to cancer biology.[5][6]

Quantitative Analysis of SMYD2 Expression in Cancer

Numerous studies have documented the overexpression of SMYD2 in various cancer types. This upregulation is often correlated with poor prognosis and advanced disease stages.[3][7]

| Cancer Type | SMYD2 Expression Status | Clinical Correlation | Reference |

| Gastric Cancer | Overexpressed in 38.1% of primary tumors and 71.4% of cell lines. | Indicator of poor prognosis, correlates with tumor size, invasion, and metastasis. | [3] |

| Bladder Carcinoma | Significantly elevated mRNA levels compared to non-neoplastic bladder tissues (P < .0001). | Plays a crucial role in the G1/S transition of the cell cycle. | |

| Ovarian Clear Cell Carcinoma | Significantly upregulated mRNA expression in clinical specimens compared to normal ovarian tissue (P=0.023). | Promotes cell viability and inhibits apoptosis. | [2] |

| Colorectal Cancer | Markedly upregulated in CRC tissues. | Associated with poor prognosis and metastasis. | [6] |

| Hepatocellular Carcinoma | Elevated levels in HCC tissues correlated with decreased overall survival. | Promotes cell proliferation and G0/G1 phase cell cycle arrest upon knockdown. | [1] |

| Esophageal Squamous Cell Carcinoma | Frequently overexpressed. | Knockdown of SMYD2 inhibits the proliferation of ESCC cells. | [1] |

Enzymatic Activity and Inhibitors

The development of small molecule inhibitors targeting SMYD2 has been a key focus of research to probe its function and evaluate its therapeutic potential.

| Inhibitor | Biochemical IC50 | Cellular Activity | Reference |

| AZ505 | 0.12 µM | Substrate competitive inhibitor. | [4] |

| LLY-507 | Nanomolar range | Potent and selective; suppresses proliferation of various cancer cell lines. | [2] |

| BAY-598 | Not specified | Functional inhibitor used in in vivo studies. | [8] |

SMYD2 in Core Cancer Signaling Pathways

SMYD2 exerts its oncogenic functions by methylating key proteins in several critical signaling pathways, thereby altering their activity and downstream effects.

The p53 Tumor Suppressor Pathway

SMYD2 directly methylates the tumor suppressor p53 at lysine 370 (K370).[9][10] This monomethylation event represses the transcriptional activity of p53, leading to decreased expression of its target genes involved in cell cycle arrest and apoptosis, such as p21.[1] By inactivating p53, SMYD2 promotes cancer cell survival and proliferation.

The Retinoblastoma (Rb) Pathway

SMYD2 methylates the retinoblastoma protein (Rb), another critical tumor suppressor, at multiple lysine residues, including K810 and K860. Methylation at K810 enhances the phosphorylation of Rb at Ser807/811, which leads to the dissociation of the E2F transcription factor.[11] Liberated E2F then activates the transcription of genes required for S-phase entry, thereby promoting cell cycle progression.[11] Methylation at K860 has been shown to facilitate the interaction of Rb with the transcriptional repressor L3MBTL1.[12]

The MAPK and PI3K/AKT Signaling Pathways

SMYD2 has been implicated in the regulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways, which are frequently hyperactivated in cancer. In colorectal cancer, SMYD2 can facilitate P-glycoprotein upregulation via the MEK/ERK pathway, contributing to chemotherapy resistance.[1] Furthermore, SMYD2-mediated methylation of PTEN at lysine 313 negatively regulates its tumor suppressor activity, leading to the activation of the PI3K-AKT pathway and promoting breast cancer cell growth.[13][14]

Interaction with HSP90

SMYD2 interacts with the molecular chaperone Heat Shock Protein 90 (HSP90).[15][16] This interaction is mediated by the TPR-like domain of SMYD2 and can influence its enzymatic activity and substrate specificity.[1] For instance, in the presence of HSP90α, SMYD2 can methylate H3K4, a mark associated with gene activation, whereas in its absence, it methylates H3K36, which is linked to transcriptional repression.[1][17] SMYD2 also methylates HSP90 itself, which can impact the chaperone's function and promote cancer cell proliferation.[15]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of SMYD2.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the enzymatic activity of SMYD2 on histone substrates.

Materials:

-

Recombinant human SMYD2 protein

-

Histone H3 or H4 substrate (recombinant or from calf thymus)

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 8 mM DTT)

-

Scintillation fluid and counter

Protocol:

-

Prepare reaction mixtures in a 1.5-mL microcentrifuge tube on ice, containing 2x HMT buffer, histone substrate (e.g., 1-5 µg), and [3H]-SAM (e.g., 1 µCi).

-

Initiate the reaction by adding recombinant SMYD2 (e.g., 100-500 ng).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 50 mM NaHCO3 (pH 9.0) for 5 minutes each to remove unincorporated [3H]-SAM.

-

Rinse the paper with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

Western Blotting for SMYD2 and Substrate Methylation

Western blotting is used to detect the levels of SMYD2 protein and the methylation status of its substrates in cell lysates.

Materials:

-

Cancer cell lines of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-SMYD2 (e.g., 1:1000 dilution), anti-p53-K370me1, anti-Rb-K810me1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL detection system.

Cell Proliferation Assay (MTT/CCK-8)

These colorimetric assays are used to assess the effect of SMYD2 knockdown or inhibition on cancer cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

SMYD2 siRNA or inhibitor (e.g., LLY-507)

-

MTT or CCK-8 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the SMYD2 inhibitor or transfect with SMYD2 siRNA.

-

Incubate for 24-72 hours.

-

Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated or non-targeting siRNA-treated) cells.

SMYD2 in Cancer Progression: Angiogenesis and Metastasis

Emerging evidence indicates that SMYD2 also plays a role in the later stages of cancer progression, including angiogenesis and metastasis. In colorectal cancer, SMYD2 promotes angiogenesis by interacting with HNRNPK and stabilizing EGFL7 mRNA, an angiogenic stimulant.[8] Furthermore, SMYD2 can promote epithelial-mesenchymal transition (EMT), a key process in metastasis, by suppressing the expression of APC2 and activating the Wnt/β-catenin pathway in colorectal cancer.[6]

Conclusion and Future Directions

SMYD2 is a multifaceted enzyme that plays a significant role in the signaling pathways that drive cancer development and progression. Its overexpression in a multitude of cancers and its ability to modulate the function of key tumor suppressors and oncoproteins make it an attractive target for therapeutic intervention. The development of potent and selective SMYD2 inhibitors holds promise for a new class of epigenetic drugs. Future research should continue to elucidate the full spectrum of SMYD2's non-histone substrates and its upstream regulatory mechanisms in different cancer contexts. Furthermore, clinical investigations are warranted to evaluate the efficacy of SMYD2 inhibitors, both as monotherapies and in combination with existing cancer treatments. A deeper understanding of the intricate roles of SMYD2 in cancer will undoubtedly pave the way for novel and more effective therapeutic strategies.

References

- 1. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of SMYD2 contributes to malignant outcome in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD2 suppresses APC2 expression to activate the Wnt/β-catenin pathway and promotes epithelial-mesenchymal transition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Targeting SMYD2 inhibits angiogenesis and increases the efficiency of apatinib by suppressing EGFL7 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SMYD2 promotes tumorigenesis and metastasis of lung adenocarcinoma through RPS7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMYD2-dependent HSP90 methylation promotes cancer cell proliferation by regulating the chaperone complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proteomic analyses of the SMYD family interactomes identify HSP90 as a novel target for SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SMYD2 Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Effects of (S)-BAY-598 on p53 Methylation at Lysine 370

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its function is tightly controlled by a complex network of post-translational modifications, including methylation. The methylation of p53 at lysine 370 (K370) by the protein lysine methyltransferase SMYD2 is a key regulatory event, generally associated with the repression of p53's transcriptional activity. (S)-BAY-598 has emerged as a potent and selective small molecule inhibitor of SMYD2, offering a valuable tool to probe the functional consequences of p53 K370 methylation. This technical guide provides a comprehensive overview of the effects of (S)-BAY-598 on p53 methylation at K370, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: The Role of p53 Lysine 370 Methylation

The p53 protein is a cornerstone of the cellular stress response, and its activity is exquisitely regulated to prevent aberrant cell growth and maintain genomic integrity. Post-translational modifications (PTMs) of p53, including phosphorylation, acetylation, and methylation, create a complex "code" that dictates its stability, localization, and transcriptional output.

Methylation of p53 at lysine 370 (p53K370) is a critical PTM mediated by the SET and MYND domain-containing protein 2 (SMYD2).[1] Monomethylation of p53 at K370 (p53K370me1) by SMYD2 is generally considered a repressive mark that attenuates p53's DNA-binding affinity and subsequent transcriptional activation of its target genes.[1] This repression of p53 activity can have significant implications in cancer biology, where the inactivation of p53 is a common event.

The methylation status of p53K370 is dynamically regulated. While SMYD2 acts as the "writer" of this mark, the lysine-specific demethylase 1 (LSD1) can act as an "eraser," removing methyl groups from K370.[2] Interestingly, the di-methylation of p53 at K370 (p53K370me2) by an as-yet-unidentified methyltransferase has been shown to have an activating effect on p53, highlighting the complexity of this regulatory node.[2]

(S)-BAY-598: A Selective SMYD2 Inhibitor

(S)-BAY-598 is a potent, selective, and cell-permeable small molecule inhibitor of SMYD2.[3] It acts as a substrate-competitive inhibitor, effectively blocking the methyltransferase activity of SMYD2.[3] Its high selectivity for SMYD2 over other methyltransferases makes it an invaluable chemical probe for elucidating the specific roles of SMYD2-mediated methylation in cellular processes.[3]

Quantitative Data on (S)-BAY-598 Activity

The inhibitory potency of (S)-BAY-598 against SMYD2 and its effect on p53 K370 methylation have been quantified in both biochemical and cellular assays.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 for SMYD2 | 27 nM | [3] |

| Cellular Assay (HEK293T overexpression) | IC50 for p53 K370 methylation | 58 nM | [3] |

| Cellular Assay (KYSE-150 endogenous) | Concentration for significant reduction of p53 K370 methylation | < 1 µM | [3] |

| In Vitro Proliferation Assay (A549 cells, 24h) | IC50 | 57.19 nM | [3] |

| In Vitro Proliferation Assay (A549 cells, 48h) | IC50 | 24.12 nM | [3] |

| In Vitro Proliferation Assay (H460 cells, 24h) | IC50 | 69.01 nM | [3] |

| In Vitro Proliferation Assay (H460 cells, 48h) | IC50 | 31.72 nM | [3] |

Signaling Pathways

The regulation of p53 methylation at lysine 370 is embedded within a complex signaling network. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

SMYD2-p53 Signaling Pathway

This diagram illustrates the central role of SMYD2 in methylating p53 at K370 and the inhibitory effect of (S)-BAY-598. It also depicts the interplay with other regulatory enzymes like LSD1 and the activating methylation at the adjacent K372 residue by SETD7/9.

Caption: SMYD2-p53 signaling and (S)-BAY-598 inhibition.

Experimental Workflow for Assessing p53 K370 Methylation

This diagram outlines the typical experimental workflow to investigate the effect of (S)-BAY-598 on p53 K370 methylation in a cellular context.

Caption: Workflow for p53 K370 methylation analysis.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the effects of (S)-BAY-598 on p53 K370 methylation.

Cellular p53 K370 Methylation Assay

This protocol is adapted from studies investigating SMYD2 inhibitors and is suitable for determining the cellular IC50 of (S)-BAY-598.[3]

Materials:

-

HEK293T or KYSE-150 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Plasmids: FLAG-tagged human p53 and FLAG-tagged human SMYD2 (for overexpression studies)

-

Transfection reagent (e.g., Lipofectamine)

-

(S)-BAY-598 (and a DMSO vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p53K370me1 (e.g., custom antibody SY46 or commercially available equivalent)

-

Mouse anti-total p53 (e.g., DO-1 clone)

-

Mouse anti-FLAG (if using tagged proteins)

-

Antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

(Optional, for overexpression) Co-transfect cells with FLAG-p53 and FLAG-SMYD2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection (or for endogenous studies in KYSE-150 cells), replace the medium with fresh medium containing various concentrations of (S)-BAY-598 or DMSO vehicle control. A typical dose range would be from 1 nM to 10 µM.

-

Incubate the cells for an additional 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p53K370me1 (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total p53, SMYD2 (or FLAG), and the loading control to ensure equal loading and expression.

-

-

Data Analysis:

-

Quantify the band intensities for p53K370me1 and total p53 using densitometry software.

-

Normalize the p53K370me1 signal to the total p53 signal for each sample.

-

Plot the normalized p53K370me1 levels against the concentration of (S)-BAY-598.

-

Calculate the IC50 value using non-linear regression analysis.

-

Conclusion